(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone - 1705879-61-3

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Catalog Number: EVT-3010691
CAS Number: 1705879-61-3
Molecular Formula: C17H22N4O3
Molecular Weight: 330.388
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone]

Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It enhances N-methyl-d-aspartate receptor function and has shown preclinical antipsychotic-like and procognitive activities. [] In vivo, ADX47273 increases extracellular signal-regulated kinase and cAMP-responsive element-binding protein phosphorylation in the hippocampus and prefrontal cortex, both of which are critical for glutamate-mediated signal transduction mechanisms. []

6-Chloro-3-(3-cyclopropyl 1,2,4-oxadiazol-5-yl)-5-methyl-imidazo<1,5-a>quinoxalin-4(5H)-one (U-80447)

Compound Description: U-80447 is a compound that has been studied for its pharmacokinetic properties in rats. [] A liquid chromatographic method with solid-phase extraction was developed to quantify U-80447 in rat serum, urine, and brain for pharmacokinetic analysis. []

Compound 9 (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine, V-0219)

Compound Description: Compound 9, also known as V-0219, is a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). [] It exhibits enhanced efficacy of GLP-1R stimulation, subnanomolar potency in the potentiation of insulin secretion, and no significant off-target activities. [] Compound 9 has demonstrated remarkable in vivo activity, reducing food intake and improving glucose handling in both normal and diabetic rodents. [] The (S)-enantiomer of 9 displays oral efficacy in animal models. []

(5-Methoxy-4-methyl-2-[1,2,3]triazol-2-ylphenyl)-{(S)-2-[5-(2-trifluoromethoxyphenyl)-[1,2,4]oxadiazol-3-yl]pyrrolidin-1-yl}methanone (51)

Compound Description: Compound 51 is a potent, brain-penetrating dual orexin receptor antagonist (DORA). [] It exhibits in vivo efficacy similar to that of suvorexant in rats. [] Compound 51 was developed through optimization efforts to address limitations such as chemical instability, CYP3A4 inhibition, and low brain penetration potential observed in earlier lead compounds. [] Structural modification of the piperidine scaffold was crucial for enhancing its potency at the orexin 2 receptor. []

(4-Chloro-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazol-3-yl]-pyrrolidin-1-yl}l-methanone (42)

Compound Description: Compound 42 is a dual orexin receptor antagonist (DORA) with improved in vivo efficacy compared to its precursor compound, (5-methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone. [] Optimization efforts focused on addressing limitations such as low metabolic stability, high plasma protein binding, low brain free fraction, and low aqueous solubility. []

Properties

CAS Number

1705879-61-3

Product Name

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone

Molecular Formula

C17H22N4O3

Molecular Weight

330.388

InChI

InChI=1S/C17H22N4O3/c1-10-15(11(2)23-19-10)17(22)21-7-3-4-12(9-21)8-14-18-16(20-24-14)13-5-6-13/h12-13H,3-9H2,1-2H3

InChI Key

IUNGXKZQOOCYAI-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.